3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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Overview
Description
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative. One common method is the cyclization of 2-aminophenol with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring. The resulting intermediate is then reacted with a propanamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxo-1,3-benzoxazol-3-yl)propanenitrile: Similar structure but with a nitrile group instead of an amide group.
3-(2-Oxo-1,3-benzoxazol-3-yl)propionic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to its specific amide functional group, which can influence its reactivity and biological activity. This makes it distinct from other benzoxazole derivatives and suitable for specific applications in research and industry.
Properties
CAS No. |
19178-55-3 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2g/mol |
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)5-6-12-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13) |
InChI Key |
OFQDWONQQAAIFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)N |
Origin of Product |
United States |
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